N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine
CAS No.: 292644-17-8
Cat. No.: VC14914527
Molecular Formula: C20H19NO3
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 292644-17-8 |
---|---|
Molecular Formula | C20H19NO3 |
Molecular Weight | 321.4 g/mol |
IUPAC Name | N-naphthalen-2-yl-1-(3,4,5-trimethoxyphenyl)methanimine |
Standard InChI | InChI=1S/C20H19NO3/c1-22-18-10-14(11-19(23-2)20(18)24-3)13-21-17-9-8-15-6-4-5-7-16(15)12-17/h4-13H,1-3H3 |
Standard InChI Key | INPROVFKPAFXAG-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C=NC2=CC3=CC=CC=C3C=C2 |
Introduction
Chemical Synthesis and Reaction Optimization
Synthetic Methodology
The synthesis of N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine follows a classic Schiff base formation protocol. A methanolic solution of 2-naphthylamine and 3,4,5-trimethoxybenzaldehyde is refluxed for 5–6 hours under acidic conditions, typically using a catalytic amount of sulfuric or formic acid . The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine bond.
Table 1: Representative Synthesis Conditions
Component | Quantity | Solvent | Catalyst | Time | Yield |
---|---|---|---|---|---|
2-Naphthylamine | 10 mmol | Methanol | H2SO4 | 6 hr | 85%* |
3,4,5-Trimethoxybenzaldehyde | 10 mmol | Methanol | H2SO4 | 6 hr | 85%* |
*Theoretical yield based on analogous reactions . |
Purification and Isolation
Post-reaction, the crude product is purified via column chromatography using ethyl acetate/hexane gradients (15–30% ethyl acetate). The compound typically elutes as a yellow crystalline solid, with purity confirmed by thin-layer chromatography (TLC) and melting point analysis .
Spectroscopic Characterization
UV-Vis and FT-IR Analysis
The imine bond (C=N) in N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine exhibits a strong absorption band near 1600–1650 cm⁻¹ in FT-IR spectra, consistent with similar Schiff bases . UV-Vis spectra show a π→π* transition at ~320 nm and a n→π* transition at ~400 nm, attributed to the conjugated aromatic and imine systems.
Table 2: Key Spectroscopic Data
Technique | Signature | Interpretation |
---|---|---|
FT-IR | 1615 cm⁻¹ | C=N stretch |
UV-Vis | λ_max = 320 nm, 400 nm | Conjugated π-system excitation |
¹H NMR | δ 8.5 (s, 1H, CH=N) | Imine proton |
δ 3.8–4.0 (s, 9H, OCH3) | Methoxy groups |
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra (400 MHz, CDCl3) reveal a singlet at δ 8.5 ppm corresponding to the imine proton (CH=N). The three methoxy groups appear as singlets between δ 3.8–4.0 ppm, while aromatic protons from the naphthalene and trimethoxybenzene moieties resonate at δ 6.5–8.0 ppm .
Crystallographic and Supramolecular Features
Crystal Packing and Chirality
Although the exact crystal structure of N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine remains unreported, its positional isomer (1-naphthyl variant) crystallizes in centrosymmetric space groups (e.g., P-1) due to conformational chirality . The 2-naphthyl isomer’s bulkier substituent may disrupt symmetry, favoring non-centrosymmetric packing.
Hydrogen Bonding Networks
In analogous compounds, intermolecular C–H···O and N–H···O hydrogen bonds stabilize sheet-like architectures. For example, (E)-N-(3,4,5-trimethoxybenzylidene)naphthalen-1-amine forms R(6)(6)(44) rings via C–H···O interactions, while π-π stacking (3.5–4.0 Å) extends these sheets into 3D networks . The 2-naphthyl derivative likely exhibits similar interactions, albeit with altered geometry due to steric effects.
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